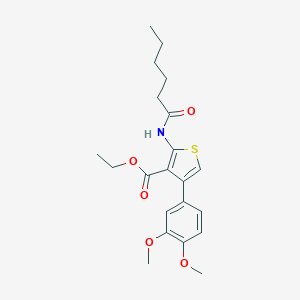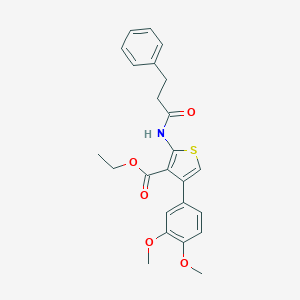![molecular formula C20H17Cl2NO3 B376515 N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide CAS No. 380645-99-8](/img/structure/B376515.png)
N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group and a tetrahydrodibenzofuran moiety linked through an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a suitable phenyl precursor.
Synthesis of the tetrahydrodibenzofuran intermediate: This involves cyclization reactions starting from appropriate biphenyl precursors.
Coupling reaction: The dichlorophenyl and tetrahydrodibenzofuran intermediates are coupled through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide: can be compared with other acetamide derivatives or compounds containing dichlorophenyl and tetrahydrodibenzofuran moieties.
This compound: is unique in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which could result in unique reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
380645-99-8 |
|---|---|
Formule moléculaire |
C20H17Cl2NO3 |
Poids moléculaire |
390.3g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C20H17Cl2NO3/c21-16-7-5-12(9-17(16)22)23-20(24)11-25-13-6-8-19-15(10-13)14-3-1-2-4-18(14)26-19/h5-10H,1-4,11H2,(H,23,24) |
Clé InChI |
AUZHRQSQOYQEBN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376435.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376438.png)
![3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B376439.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376442.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-{4-nitrophenoxy}ethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B376443.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376444.png)
![N-(2,6-diethylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376445.png)
![N-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]amine](/img/structure/B376447.png)
![N-(2,6-diisopropylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376448.png)
![2-[(4-bromobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole](/img/structure/B376451.png)
![3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376452.png)
![5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376453.png)
